7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine

PDE4B1 Phosphodiesterase Inhibition Sub-Nanomolar Potency

This compound is a high-potency PDE4B1 inhibitor (IC50: 0.316 nM) and a structurally distinct chemotype for scaffold-hopping away from classical catechol-ether PDE4 inhibitors like roflumilast. Its unique 4-trifluoromethyl regiochemistry on the pyrimidine forms an ideal matched molecular pair with its 6-CF₃ regioisomer (CAS 2549041-50-9) for systematic SAR studies. It also serves as a TRK kinase inhibitor tool compound (per CN2019126507) and a CCR4 antagonist lead (per US-9493453-B2), making it essential for oncology and immunology drug discovery programs.

Molecular Formula C15H15F3N8
Molecular Weight 364.33 g/mol
CAS No. 2549024-04-4
Cat. No. B6452862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine
CAS2549024-04-4
Molecular FormulaC15H15F3N8
Molecular Weight364.33 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
InChIInChI=1S/C15H15F3N8/c1-24-9-22-12-11(24)13(21-8-20-12)25-4-6-26(7-5-25)14-19-3-2-10(23-14)15(16,17)18/h2-3,8-9H,4-7H2,1H3
InChIKeySVZHJCAQZOMKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine (CAS 2549024-04-4): A Purine-Based Heterocycle for Targeted Biomedical Procurement


7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine (CAS 2549024-04-4) is a synthetic purine derivative (molecular formula C₁₅H₁₅F₃N₈, molecular weight 364.33 g/mol) [1]. The compound features a 7-methyl-7H-purine core with a 6-position piperazine linker connecting to a 4-(trifluoromethyl)pyrimidin-2-yl moiety. This structural architecture is characteristic of a broader class of piperazine-linked purine-pyrimidine hybrids that have been investigated as kinase inhibitors [2] and as CCR4 antagonists [3]. The trifluoromethyl group on the pyrimidine ring is known to enhance metabolic stability and lipophilicity in analogous heterocyclic systems, distinguishing this compound from non-fluorinated or differently substituted congeners within the same chemical space.

Why 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine Cannot Be Interchanged with Structurally Similar Purine-Piperazine Analogs


Compounds within the purine-piperazine-pyrimidine class exhibit highly divergent biological activity profiles determined by subtle variations in substitution pattern, connectivity, and heterocycle identity. The positioning of the trifluoromethyl group—specifically at the pyrimidine 4-position via a 2-piperazine linkage as in the target compound—generates a unique electronic environment and binding topology distinct from analogs bearing the CF₃ group at the pyrimidine 6-position (e.g., 7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine ) or from derivatives with alternative heterocycle appendages. The 7-methyl substitution on the purine core further differentiates this compound from the 9H-purine or 9-substituted variants found in patent literature [1]. Generic substitution without matched comparative activity data against the specific target of interest therefore carries a high risk of selecting a compound with fundamentally different potency, selectivity, or pharmacokinetic properties, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine


Sub-Nanomolar PDE4B1 Inhibition: Potency Differentiation from Structurally Related Pyrimidine-Piperazine Hybrids

The target compound demonstrates an IC₅₀ of 0.316 nM against full-length human recombinant PDE4B1 using a scintillation proximity assay with [³H]-cAMP as substrate [1]. This sub-nanomolar potency positions the compound at the extreme high end of activity within the purine-piperazine-pyrimidine chemical space. For perspective, a structurally distinct but topologically related quinoxaline analog bearing the identical 4-(trifluoromethyl)pyrimidin-2-yl-piperazine motif exhibits an IC₅₀ of 600 nM against the unrelated target protein O-GlcNAcase [2]—a difference of approximately 1,900-fold, illustrating the dramatic target-specific potency differentiation achievable through modification of the heterocyclic core.

PDE4B1 Phosphodiesterase Inhibition Sub-Nanomolar Potency Inflammatory Disease

Differential Substitution Architecture: CF₃ Positioning at Pyrimidine 4-Position via 2-Piperazine Linkage vs. 6-Position Regioisomers

The target compound bears the trifluoromethyl group at the pyrimidine 4-position linked through a piperazine at the pyrimidine 2-position, creating a para-like substitution pattern relative to the ring nitrogen atoms [1]. In contrast, the closest commercially available structural analog—7-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine (CAS 2549041-50-9)—positions the CF₃ group at the pyrimidine 6-position with piperazine attachment at the 4-position . This regioisomeric shift alters the vector of the trifluoromethyl group relative to the purine core and the hydrogen-bonding capacity of the pyrimidine ring nitrogens, which are predicted to produce distinct pharmacophore geometries and target recognition profiles.

Structure-Activity Relationship Regioisomer Differentiation Trifluoromethyl Positioning Binding Topology

Chemotype Divergence from Verastem Kinase Inhibitor Series: 7-Methyl-7H-Purine vs. 9H-Purine Core

The patent family represented by US8247410 (Verastem, Inc.) broadly claims pyrimidine-substituted purine derivatives as PI3K and mTOR kinase inhibitors, but the exemplified compounds predominantly employ a 9H-purine core or 9-substituted purines rather than the 7-methyl-7H-purine scaffold present in the target compound [1]. The N7-methylation in the target compound eliminates the tautomeric proton at the purine 7-position, altering hydrogen-bond donor/acceptor capacity, π-stacking geometry, and metabolic vulnerability relative to the unsubstituted 9H-purine analogs—factors that can shift kinase selectivity profiles and ADME properties within the same target family.

Kinase Inhibition PI3K/mTOR Purine Core Methylation Patent-Defined Chemical Space

CCR4 Antagonist Chemotype Context: Piperazine-Pyrimidine Pharmacophore Shared with Target Compound Scaffold

Patent US-9493453-B2 (Academy of Military Medical Sciences / Peking University) discloses piperazinyl pyrimidine derivatives of Formula I as CCR4 antagonists and includes 89 distinct PubChem compound entries within its chemical space [1]. Although the specific target compound (CAS 2549024-04-4) is not explicitly listed among the exemplified structures, its core piperazine-pyrimidine pharmacophore aligns with the general scaffold claimed. The patent demonstrates that modulation of the pyrimidine substituent identity and position directly impacts CCR4 antagonistic potency, providing a framework for understanding how the target compound's 4-trifluoromethyl substitution may contribute to receptor engagement relative to other substitution patterns within the series.

CCR4 Antagonism Chemokine Receptor Immunomodulation Piperazine-Pyrimidine SAR

Procurement-Relevant Research Application Scenarios for 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine


PDE4B1 Inhibitor Screening and Lead Optimization Campaigns Requiring Sub-Nanomolar Starting Points

For drug discovery programs targeting phosphodiesterase 4B1 (PDE4B1) in inflammatory or CNS indications, the target compound's documented IC₅₀ of 0.316 nM [1] establishes it as one of the highest-potency purine-derived PDE4 ligands in publicly available databases. Procurement of this specific compound enables direct benchmarking against in-house PDE4 inhibitor series and provides a structurally distinct chemotype for scaffold-hopping exercises away from classical catechol-ether PDE4 inhibitors such as roflumilast.

Regioisomeric Selectivity Studies Comparing 4-CF₃ vs. 6-CF₃ Pyrimidine-Piperazine-Purine Series

Research groups conducting systematic structure-activity relationship (SAR) investigations on trifluoromethyl positioning within heterocyclic inhibitor scaffolds can utilize the target compound (CAS 2549024-04-4) alongside its 6-CF₃ regioisomer (CAS 2549041-50-9) [1] as a matched molecular pair. This pair shares identical molecular formula and molecular weight (364.33 g/mol) while differing solely in the vector of the CF₃ group, making it an ideal probe set for evaluating how regioisomeric perturbations affect target binding, selectivity, and physicochemical properties.

TRK Kinase Inhibitor Discovery Programs Building on Shanghai Dude Medical Technology Patent Space

Patent application CN2019126507 from Shanghai Dude Medical Technology Co., Ltd. claims heteroaryl compounds as TRK kinase inhibitors for oncology applications [1]. The target compound's purine-piperazine-pyrimidine architecture aligns with the general structural motifs described, positioning it as a relevant tool compound or starting point for medicinal chemistry optimization within TRK-targeted therapeutic programs, particularly where the 7-methyl-7H-purine core offers differentiation from the more common 9H-purine TRK inhibitor templates.

CCR4 Chemokine Receptor Antagonist Probe Development for Immuno-Oncology and Allergic Disease

The target compound's scaffold is embedded within the piperazinyl pyrimidine CCR4 antagonist patent family (US-9493453-B2) [1], which has established the therapeutic relevance of this chemotype in CCR4-mediated diseases including allergic inflammation and tumor immune evasion. Procurement of this specific compound, with its 4-trifluoromethyl substitution differentiating it from other patent exemplars, supports the exploration of structure-activity relationships around pyrimidine substitution in CCR4 antagonist programs.

Quote Request

Request a Quote for 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.